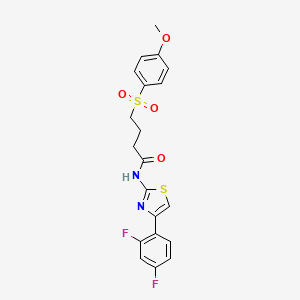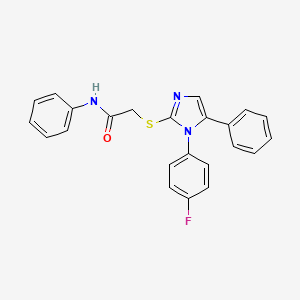
2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide, commonly known as FIT-039, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. It belongs to the class of imidazole-based compounds, which have been found to exhibit a wide range of biological activities. FIT-039 has been shown to have promising pharmacological properties, making it a potential candidate for the development of new drugs.
Scientific Research Applications
Medicine: Antimicrobial Agents
The imidazole moiety in the compound is known for its antimicrobial properties . Research suggests that derivatives of imidazole can be effective against a range of microbial infections. This compound could potentially be synthesized into new antimicrobial agents that target resistant strains of bacteria or fungi.
Agriculture: Pesticide Development
Compounds with an imidazole ring have shown potential in the development of pesticides . The specific structure of “2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide” could be explored for its efficacy in controlling agricultural pests and diseases, contributing to crop protection and food security.
Material Science: Organic Semiconductors
Thiophene derivatives are pivotal in the advancement of organic semiconductors . The compound , with its thiophene-like structure, could be utilized in the creation of new organic semiconductor materials, potentially improving the efficiency of electronic devices.
Environmental Science: Pollution Remediation
The sulfur-containing groups in the compound may be useful in environmental applications such as pollution remediation. These groups can bind to heavy metals or other pollutants, aiding in their removal from water or soil .
Biochemistry: Enzyme Inhibition
Imidazole derivatives are known to interact with various enzymes, acting as inhibitors or activators . This compound could be studied for its biochemical interactions, particularly in pathways relevant to disease processes or metabolic regulation.
Chemical Synthesis: Building Blocks
The compound’s structure makes it a valuable building block in chemical synthesis. It could be used to construct more complex molecules for research or industrial purposes, including pharmaceuticals, dyes, and polymers .
Pharmacology: Drug Design
Due to the presence of both imidazole and thiophene rings, this compound could serve as a lead structure in drug design. Its modification and optimization could lead to the development of new therapeutic agents with improved pharmacokinetic and pharmacodynamic properties .
Analytical Chemistry: Chromatographic Studies
The unique structure of this compound could provide interesting interactions in chromatographic processes, making it a candidate for use as a standard or a derivative in analytical methods to detect or quantify other substances .
properties
IUPAC Name |
2-[1-(4-fluorophenyl)-5-phenylimidazol-2-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3OS/c24-18-11-13-20(14-12-18)27-21(17-7-3-1-4-8-17)15-25-23(27)29-16-22(28)26-19-9-5-2-6-10-19/h1-15H,16H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZASMEMWMPQJAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2449316.png)
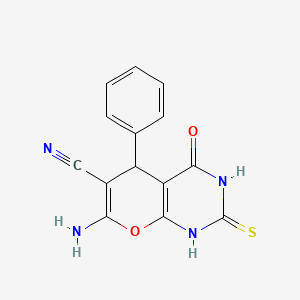
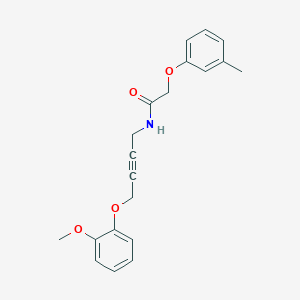
![Methyl 3-[1,6,7-trimethyl-8-(3-methylphenyl)-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate](/img/structure/B2449327.png)
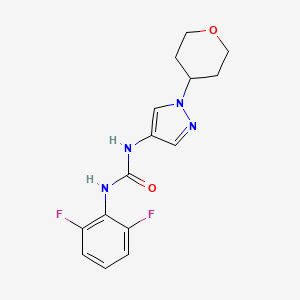
![2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one hydrochloride](/img/structure/B2449330.png)
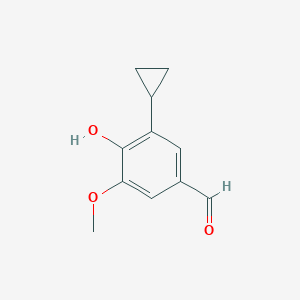
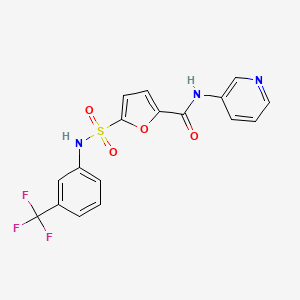
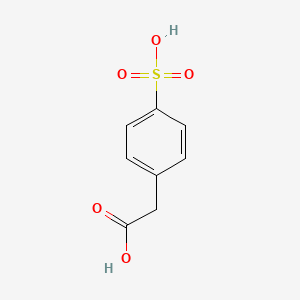
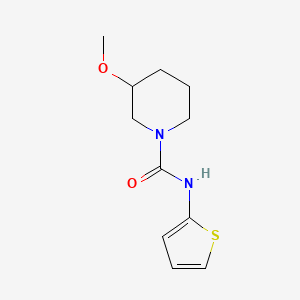
![1-[3-(3-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2449335.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2449337.png)
![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2449338.png)
